5-(3,4-dimethoxyphenyl)-N-(octahydro-2H-quinolizin-1-ylmethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
5-(3,4-dimethoxyphenyl)-N-(octahydro-2H-quinolizin-1-ylmethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole carboxamides. This compound is characterized by its complex molecular structure, which includes a pyrazole ring, a quinolizidine moiety, and a dimethoxyphenyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-N-(octahydro-2H-quinolizin-1-ylmethyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The starting materials may include 3,4-dimethoxybenzaldehyde, pyrazole derivatives, and quinolizidine precursors. Common synthetic routes may involve:
Condensation Reactions: Combining 3,4-dimethoxybenzaldehyde with pyrazole derivatives under acidic or basic conditions.
Amidation Reactions: Forming the carboxamide linkage through the reaction of carboxylic acid derivatives with amines.
Cyclization Reactions: Constructing the quinolizidine ring system through intramolecular cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dimethoxyphenyl)-N-(octahydro-2H-quinolizin-1-ylmethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, 5-(3,4-dimethoxyphenyl)-N-(octahydro-2H-quinolizin-1-ylmethyl)-1H-pyrazole-3-carboxamide may exhibit various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Research in this area focuses on understanding its interactions with biological targets.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Studies may explore its efficacy and safety in treating various diseases or conditions.
Industry
Industrially, this compound may find applications in the development of new materials, pharmaceuticals, or agrochemicals. Its unique properties make it a valuable candidate for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-N-(octahydro-2H-quinolizin-1-ylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxamide: Lacks the quinolizidine moiety.
N-(octahydro-2H-quinolizin-1-ylmethyl)-1H-pyrazole-3-carboxamide: Lacks the dimethoxyphenyl group.
Uniqueness
The uniqueness of 5-(3,4-dimethoxyphenyl)-N-(octahydro-2H-quinolizin-1-ylmethyl)-1H-pyrazole-3-carboxamide lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H30N4O3 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H30N4O3/c1-28-20-9-8-15(12-21(20)29-2)17-13-18(25-24-17)22(27)23-14-16-6-5-11-26-10-4-3-7-19(16)26/h8-9,12-13,16,19H,3-7,10-11,14H2,1-2H3,(H,23,27)(H,24,25) |
InChI Key |
RIJIGURABGYWQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NCC3CCCN4C3CCCC4)OC |
Origin of Product |
United States |
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